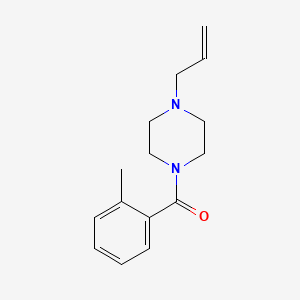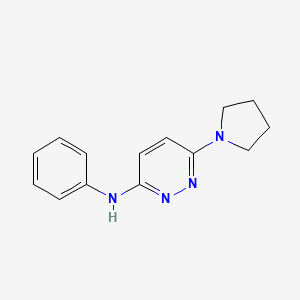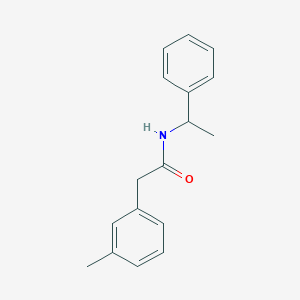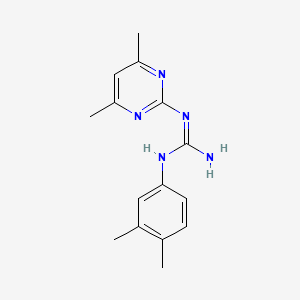![molecular formula C12H11NO4S2 B5310828 methyl 2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5310828.png)
methyl 2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]propanoate, also known as MTTP, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of methyl 2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]propanoate is not fully understood. However, it has been suggested that methyl 2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]propanoate may exert its anticancer and antiviral effects by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. methyl 2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]propanoate has also been found to induce apoptosis by activating caspases, which are enzymes that play a role in programmed cell death.
Biochemical and Physiological Effects:
methyl 2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]propanoate has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in DNA replication and protein synthesis. methyl 2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]propanoate has also been found to induce apoptosis by activating caspases. In addition, methyl 2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]propanoate has been found to inhibit the replication of the hepatitis C virus and the dengue virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]propanoate has several advantages for lab experiments. It is easy to synthesize, and it has been found to have potent anticancer and antiviral properties. However, methyl 2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]propanoate also has some limitations for lab experiments. It is not stable in aqueous solutions, and it has low solubility in water.
Direcciones Futuras
There are several future directions for the study of methyl 2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]propanoate. One direction is to study the potential use of methyl 2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]propanoate as a fluorescent probe for the detection of metal ions. Another direction is to study the mechanism of action of methyl 2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]propanoate in more detail to understand its biochemical and physiological effects. Additionally, further studies are needed to determine the potential use of methyl 2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]propanoate as a therapeutic agent for the treatment of cancer and viral infections.
Métodos De Síntesis
Methyl 2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]propanoate has been synthesized using various methods, including the reaction of thiazolidine-2,4-dione with thiophene-3-carboxaldehyde in the presence of acetic acid and methanol. The product obtained is then treated with methyl bromoacetate to obtain methyl 2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]propanoate. Another method involves the reaction of thiazolidine-2,4-dione with thiophene-3-carboxaldehyde in the presence of methanol and acetic acid, followed by the addition of methyl 2-bromoacetate. The product obtained is then treated with sodium hydroxide to obtain methyl 2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]propanoate.
Aplicaciones Científicas De Investigación
Methyl 2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]propanoate has been studied for its potential therapeutic applications, including its anticancer and antiviral properties. methyl 2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]propanoate has been found to inhibit the growth of cancer cells and to induce apoptosis. It has also been found to inhibit the replication of the hepatitis C virus and the dengue virus. methyl 2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]propanoate has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
methyl 2-[(5E)-2,4-dioxo-5-(thiophen-3-ylmethylidene)-1,3-thiazolidin-3-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-7(11(15)17-2)13-10(14)9(19-12(13)16)5-8-3-4-18-6-8/h3-7H,1-2H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEOEXOMKDYAPV-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C(=O)C(=CC2=CSC=C2)SC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)N1C(=O)/C(=C\C2=CSC=C2)/SC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5310750.png)


![3-{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5310779.png)

![2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-1,3-thiazolidin-4-one](/img/structure/B5310786.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5310790.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5310792.png)
![N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide](/img/structure/B5310803.png)

![(1R*,5S*,6r)-3-cyclopentyl-N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5310824.png)
![methyl 4-ethyl-5-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5310825.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5310837.png)
![[1-[4-(dimethylamino)pyrimidin-2-yl]-3-(2-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5310844.png)